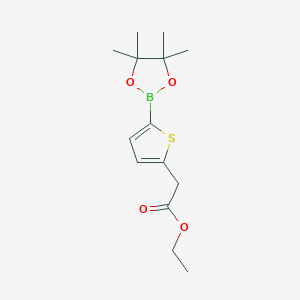

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate

Description

Historical Context and Development

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate (PubChem CID: 90298581) was first synthesized and cataloged on February 13, 2015, as documented in PubChem. Its development emerged from the growing demand for boronate esters in cross-coupling reactions, particularly in pharmaceutical and materials science applications. The compound’s structure combines a thiophene backbone with a pinacol boronate ester group, a design inspired by the need for stable, air-tolerant intermediates in Suzuki-Miyaura reactions. Over the past decade, advancements in boron chemistry have refined its synthesis, enabling its use in organic electronics and polymer research.

Significance in Organic Chemistry Research

This compound holds strategic importance due to its dual functional groups: the boronate ester facilitates carbon-boron bond formation, while the thiophene moiety contributes π-conjugation for electronic applications. Recent studies highlight its role in perovskite solar cells, where derivatives like 4,16-di(4-(2-thienyl)-N,N-bis(4-methoxyphenyl)aniline)[2.2]paracyclophane (DiPCP-2) achieve power conversion efficiencies of 12.7%. Its ethyl acetate side chain enhances solubility in organic solvents, making it preferable for solution-processed materials.

Position within Boronate Ester and Thiophene Chemistry

This compound occupies a unique niche as a hybrid molecule bridging two critical domains:

- Boronate Esters : The pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ensures stability against hydrolysis, a common limitation of boronic acids. This feature is shared with analogs like thiophene-2-boronic acid pinacol ester (CAS 193978-23-3).

- Thiophene Derivatives : The thiophene ring’s electron-rich nature enables applications in conductive polymers and heterocyclic synthesis. Compared to phenyl-based boronate esters (e.g., ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, CID 46737998), the thiophene variant offers enhanced electronic tunability.

Table 1: Comparative Analysis of Key Boronate Esters

The molecular structure (SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OCC) reveals a planar thiophene ring connected to a tetrahedral boronate ester, optimized for steric protection and electronic delocalization. This configuration contrasts with smaller boronate esters like dimethyl ethylboronate (CAS 7318-82-3), which lack aromatic systems.

Properties

IUPAC Name |

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-17-12(16)9-10-7-8-11(20-10)15-18-13(2,3)14(4,5)19-15/h7-8H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDKZHPJLDBLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate typically involves the following steps:

Borylation of Thiophene: The thiophene ring is first functionalized with a boronate ester group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Esterification: The resulting boronated thiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.

Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acid derivatives.

Suzuki Coupling: Biaryl or vinyl-thiophene derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is utilized as a versatile intermediate in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used to synthesize biaryl compounds that are important in pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

A study demonstrated the efficacy of this compound in facilitating Suzuki coupling reactions under mild conditions. The presence of the dioxaborolane group enhances the reactivity of aryl halides with boronic acids, yielding high-purity products with excellent yields. Such reactions are essential for the synthesis of complex organic molecules used in drug discovery.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new therapeutic agents. The thiophene ring is known for its biological activity and can be modified to enhance pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiophene exhibit significant anticancer activity. This compound was tested for cytotoxic effects against various cancer cell lines. Preliminary results showed promising activity, suggesting that further modifications could lead to potent anticancer agents.

Materials Science

In materials science, this compound can be employed in the development of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into organic frameworks often leads to enhanced electronic properties.

Case Study: OLED Applications

A recent study explored the use of this compound in the fabrication of OLEDs. The results indicated improved charge transport and light emission efficiency compared to traditional materials. This advancement highlights its potential for commercial applications in display technologies.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of bioconjugates or in catalysis. The thiophene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s utility in materials science and organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Electronic Effects :

- The thiophene-based target compound exhibits greater electron-richness compared to phenyl (e.g., CAS 850568-72-8) or pyridine (e.g., CAS 1150632-93-1) analogues, enhancing its reactivity in cross-coupling reactions .

- Pyridine and pyrimidine derivatives (e.g., CAS 1150632-93-1) are more electron-deficient, favoring interactions with electron-poor coupling partners .

Steric and Solubility Profiles :

- Ethyl acetate substituents (as in the target compound) improve solubility in organic solvents compared to carboxylate derivatives (e.g., CAS 1150271-60-5) .

- Phenyl-based analogues (e.g., CAS 850568-72-8) exhibit lower steric hindrance, facilitating faster reaction kinetics in Suzuki-Miyaura couplings .

Stability :

- All boronate esters are moisture-sensitive, but thiophene derivatives demonstrate superior hydrolytic stability under acidic conditions compared to pyridine variants .

Biological Activity

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 276.14 g/mol. The compound exists as a solid at room temperature and should be stored in a cool and dark place to maintain stability.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, the dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles, which can influence enzyme activity and signal transduction pathways. This property suggests potential applications in targeting kinases and other enzymes involved in disease processes.

Inhibitory Activity

Research has indicated that compounds similar to this compound exhibit inhibitory activity against several kinases:

These results suggest that this compound may possess similar inhibitory properties.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives of dioxaborolane compounds can exhibit selective cytotoxic effects. For instance:

These findings indicate that while some derivatives may reduce cell viability at higher concentrations, the compound appears to maintain cell viability at lower doses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- GSK-3β Inhibition : A study demonstrated that derivatives with similar structural motifs effectively inhibited GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. This suggests potential for use in neurodegenerative diseases where GSK-3β is implicated .

- Anti-inflammatory Effects : Research has shown that certain dioxaborolane compounds exhibit anti-inflammatory properties by reducing nitric oxide (NO) and interleukin (IL)-6 levels in microglial cells. This indicates a possible therapeutic application in neuroinflammatory conditions .

- Selectivity and Safety : A comparative analysis revealed that while some compounds showed significant cytotoxicity at higher concentrations (≥50 µM), others maintained low toxicity profiles while effectively inhibiting target kinases .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

Answer:

The synthesis typically involves coupling a thiophene derivative with a pinacol boronate ester. A general procedure adapted from analogous compounds includes:

- Step 1: Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with cesium carbonate in anhydrous THF to deprotonate the hydroxyl group.

- Step 2: Adding ethyl bromoacetate dropwise under reflux in an inert atmosphere (N₂) for 6 hours.

- Step 3: Workup involves solvent evaporation, dissolution in diethyl ether, and washing with HCl/brine to isolate the product .

Optimization Tips: - Use freshly dried THF to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust reflux time.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the thiophene and dioxaborolane moieties. The boronate ester’s quaternary carbons appear at ~85 ppm in ¹³C NMR.

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving boron coordination geometry .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₅H₂₁BO₄S: 300.12) .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for biaryl synthesis?

Answer:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) in DMF/H₂O (3:1) at 80°C for 12–24 hours.

- Base Screening: K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency.

- Solvent Effects: Dioxane or THF improves solubility of aryl halides.

- Example Protocol:

Combine 1.2 eq aryl halide, 1 eq boronate ester, and 2 eq base under reflux. Monitor via GC-MS .

Advanced: How do structural analogs of this compound differ in reactivity or biological activity?

Answer:

Key analogs and their distinctions:

Advanced: How can researchers resolve contradictions in spectroscopic data for boron-containing intermediates?

Answer:

- Issue: Discrepancies in ¹¹B NMR shifts due to solvent polarity or hydrolysis.

- Solution:

Advanced: What strategies mitigate side reactions during esterification of boronate-containing precursors?

Answer:

- Protection: Temporarily protect the boronate group with diethanolamine to prevent transesterification.

- Low-Temperature Workup: Quench reactions at 0–5°C to stabilize intermediates.

- Chromatography: Use silica gel pretreated with 1% acetic acid to minimize boron leaching .

Advanced: How does the thiophene-dioxaborolane scaffold influence photophysical properties?

Answer:

- Absorption/Emission: Thiophene’s extended π-system red-shifts absorption (λmax ~350 nm in DCM).

- Electrochemical Stability: Cyclic voltammetry shows reversible oxidation at +1.2 V (vs Ag/AgCl), critical for OLED applications.

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.